molecular formula C17H15NOS B11669336 (2E)-2-{[(3,4-dimethylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{[(3,4-dimethylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11669336
M. Wt: 281.4 g/mol
InChI Key: QIGVOOXHBYRBJD-UHFFFAOYSA-N
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Description

(2E)-2-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound known for its unique chemical structure and properties This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with benzothiophene-3-one under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-2-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are explored to understand its potential as a drug candidate.

    Medicine: Research focuses on its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2E)-2-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Semiconductor materials: Compounds used in electronic devices.

Uniqueness

(2E)-2-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its benzothiophene core and dimethylphenylamino group, which confer distinct chemical reactivity and potential applications. Unlike simpler aniline derivatives or steviol glycosides, this compound’s structure allows for a broader range of chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)iminomethyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C17H15NOS/c1-11-7-8-13(9-12(11)2)18-10-16-17(19)14-5-3-4-6-15(14)20-16/h3-10,19H,1-2H3

InChI Key

QIGVOOXHBYRBJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)O)C

Origin of Product

United States

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